molecular formula C20H25Cl2N3O3S B2621781 N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3-chlorobenzamide hydrochloride CAS No. 1185050-90-1

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3-chlorobenzamide hydrochloride

Cat. No. B2621781
CAS RN: 1185050-90-1
M. Wt: 458.4
InChI Key: JLBOLEAXINXDTO-UHFFFAOYSA-N
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Description

“N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3-chlorobenzamide hydrochloride” is a complex organic compound. It contains a benzylpiperazine moiety, which is often found in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions such as condensation, reduction, and acylation .

Mechanism of Action

The mechanism of action of N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3-chlorobenzamide hydrochloride is not fully understood. However, it has been shown to modulate the activity of dopamine and serotonin receptors, which are known to play a crucial role in various physiological processes. This compound has been found to bind to these receptors and alter their activity, leading to the observed effects on neurological disorders and cancer cells.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In neurological disorders, it has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a crucial role in mood regulation. This effect has been linked to the treatment of depression and other mood disorders.
In cancer cells, this compound has been found to induce apoptosis, which is a programmed cell death process. This effect has been linked to the inhibition of cancer cell growth and the induction of cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3-chlorobenzamide hydrochloride in lab experiments is its high purity and yield. The synthesis method has been reported to yield high-quality this compound, which is essential for reproducible results in experiments.
However, one of the limitations of using this compound is its high cost. The compound is relatively expensive, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for research on N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3-chlorobenzamide hydrochloride. One of the most promising directions is its use in the treatment of neurological disorders. Further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Another direction for research is its use as an anticancer agent. Further studies are needed to determine its efficacy in vivo and to optimize its dosing regimen.
Conclusion
This compound is a novel compound that has shown promising results in various scientific research fields. Its synthesis method yields high purity and high yield, making it a valuable tool for lab experiments. Its mechanism of action involves the modulation of dopamine and serotonin receptors, leading to its observed effects on neurological disorders and cancer cells. Further research is needed to fully understand its potential in these fields and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3-chlorobenzamide hydrochloride involves the reaction of 3-chlorobenzoyl chloride and 4-benzylpiperazine, followed by the addition of sulfonyl chloride. The resulting compound is then purified and converted to its hydrochloride salt form. This synthesis method has been reported to yield high purity and high yield of this compound.

Scientific Research Applications

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3-chlorobenzamide hydrochloride has been found to have potential applications in various scientific research fields. One of the most notable applications is in the field of neuroscience, where it has been shown to modulate the activity of dopamine and serotonin receptors. This modulation has been linked to the treatment of various neurological disorders, such as Parkinson's disease and depression.
This compound has also been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

properties

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-3-chlorobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O3S.ClH/c21-19-8-4-7-18(15-19)20(25)22-9-14-28(26,27)24-12-10-23(11-13-24)16-17-5-2-1-3-6-17;/h1-8,15H,9-14,16H2,(H,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBOLEAXINXDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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